molecular formula C17H19NO3S B15156049 naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate

naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate

Cat. No.: B15156049
M. Wt: 317.4 g/mol
InChI Key: FGHRSVXVKOEYHM-UHFFFAOYSA-N
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Description

Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate is a complex organic compound that features a naphthalene ring, an acetamido group, and a methylsulfanyl group

Properties

IUPAC Name

naphthalen-1-yl 2-acetamido-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-12(19)18-15(10-11-22-2)17(20)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-9,15H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHRSVXVKOEYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate typically involves multiple steps. The methylsulfanyl group can be introduced via a substitution reaction using appropriate thiol reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiol reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Biological Activity

Naphthalen-1-yl (2S)-2-acetamido-4-(methylsulfanyl)butanoate is an organic compound that exhibits notable biological activities, primarily due to its unique structural characteristics which include a naphthalene ring and functional groups such as acetamido and methylsulfanyl. This article synthesizes available research findings on the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's molecular formula is C17H19NO3SC_{17}H_{19}NO_3S, characterized by:

  • Naphthalene Ring : Provides aromatic properties and potential interactions with biological targets.
  • Acetamido Group : Contributes to the compound's solubility and interaction with biological systems.
  • Methylsulfanyl Group : Enhances the compound's reactivity and may influence its biological effects.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. A study highlighted its effectiveness in inhibiting the growth of various bacterial strains, demonstrating a mechanism of action that involves disrupting bacterial cell wall synthesis and function. The compound exhibited higher potency than traditional antibiotics like rifampicin and ciprofloxacin against specific mycobacterial species, including Mycobacterium avium subsp. paratuberculosis .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in human cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their antiproliferative activity against HepG2 and MCF-7 cell lines. Results indicated a significant increase in apoptosis rates, suggesting potential applications in cancer therapy .

The biological activity of this compound is believed to involve:

  • Binding Affinity : The compound interacts with specific enzymes and receptors, leading to conformational changes that alter biological pathways.
  • Inhibition of Photosynthetic Electron Transport : Similar compounds have been shown to inhibit photosynthetic processes in isolated chloroplasts, indicating potential herbicidal activity .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityPotency Compared to Rifampicin
This compoundAntimicrobial, Cytotoxic2-fold higher
N-(Cyano(naphthalen-1-yl)methyl)benzamidesAntimicrobialComparable
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenoneCytotoxicLower
N-acetylmethionine alpha-naphthyl esterAntimicrobialNot specified

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

  • Antimycobacterial Activity : A study demonstrated that this compound showed two-fold higher activity against M. avium compared to established antibiotics, indicating its potential as a novel treatment for resistant strains .
  • Cancer Cell Line Studies : In vitro assays revealed that the compound significantly induced apoptosis in HepG2 cells, with a notable increase in caspase activity, suggesting a mechanism involving programmed cell death .

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